molecular formula C8H7FN2O B108156 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- CAS No. 66367-11-1

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Cat. No. B108156
Key on ui cas rn: 66367-11-1
M. Wt: 166.15 g/mol
InChI Key: MKVHWJQPKMVYHA-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

Methyl N-(4-fluoro-2-nitrophenyl)glycinate (40 g, 175 mmol) in water (2000 mL) was heated to 90° C. Sodium dithionite (243.8 g, 1401 mmol) was added in portions. The resulting mixture was heated at 100° C. for 2 h, then allowed to cool. The solid was filtered off, washed with water and dried to give the product (13.75, 47%). Concentration of the liquor by evaporation to ˜700 mL gave a further precipitate which was filtered off, washed and dried as before to give more product (1.90 g: total yield 15.65 g, 54%).
Name
Methyl N-(4-fluoro-2-nitrophenyl)glycinate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
243.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10](OC)=[O:11])=[C:4]([N+:14]([O-])=O)[CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[F:1][C:2]1[CH:3]=[C:4]2[C:5]([NH:8][CH2:9][C:10](=[O:11])[NH:14]2)=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Methyl N-(4-fluoro-2-nitrophenyl)glycinate
Quantity
40 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)NCC(=O)OC)[N+](=O)[O-]
Name
Quantity
2000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
243.8 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give the product (13.75, 47%)
CUSTOM
Type
CUSTOM
Details
Concentration of the liquor by evaporation to ˜700 mL
CUSTOM
Type
CUSTOM
Details
gave a further precipitate which
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried as before
CUSTOM
Type
CUSTOM
Details
to give more product (1.90 g: total yield 15.65 g, 54%)

Outcomes

Product
Name
Type
Smiles
FC1=CC=C2NCC(NC2=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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